Methyl 4-iodo-2-methylbenzoate
Description
Role as a Key Building Block in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest due to their widespread presence in natural products and pharmaceuticals. Methyl 4-iodo-2-methylbenzoate plays a significant role in the synthesis of these complex structures. google.com
Pyrimidine (B1678525) and its derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are found in many biologically active molecules. scholarsresearchlibrary.com Research has demonstrated the use of related methylbenzoate derivatives in the synthesis of pyrimidine structures. For instance, chalcone (B49325) derivatives, synthesized from methyl 4-acetyl-2-methylbenzoate, can undergo cyclocondensation with urea (B33335) or guanidine (B92328) hydrochloride to form pyrimidine derivatives. rjpbcs.com This highlights the potential of appropriately functionalized methylbenzoate scaffolds in constructing pyrimidine rings, which are known to exhibit a broad spectrum of biological activities. rjpbcs.comgsconlinepress.com
Beyond pyrimidines, the core structure of this compound is amenable to the synthesis of various other heterocyclic systems. The presence of the iodine atom facilitates cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity is instrumental in constructing fused ring systems and other complex heterocyclic architectures. For example, related iodo-substituted aromatic compounds are used in the synthesis of imidazo[4,5-b]pyridine derivatives. arabjchem.org
Precursor in Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it a valuable precursor in the development of new therapeutic agents.
The compound serves as a critical intermediate in the synthesis of various pharmaceutical candidates. Its structure can be strategically modified to generate a library of compounds for biological screening. For example, the related compound, methyl 3-iodo-4-methylbenzoate, is utilized as a reagent in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors, which have potential applications in treating various diseases. fishersci.com
The search for new antimicrobial agents is a pressing global health challenge. nih.gov Pyrimidine derivatives, which can be synthesized from precursors like methyl 4-acetyl-2-methylbenzoate, have shown promise as antimicrobial agents. rjpbcs.com The resulting compounds have been tested against various bacterial strains, with some exhibiting significant activity. rjpbcs.com The structural diversity that can be achieved using methylbenzoate building blocks allows for the fine-tuning of antimicrobial properties. gsconlinepress.com
This compound and its analogs are also instrumental in the synthesis of compounds with potential antitumor activity. tesisenred.net For instance, methyl 3-iodo-4-methylbenzoate is a key reagent in the preparation of GZD824, an orally bioavailable compound targeting the Bcr-Abl kinase, which is implicated in certain types of cancer. fishersci.com Furthermore, derivatives of 3-iodo-4-methylbenzoic acid have been used to synthesize 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs, which have been screened for their anticancer properties. researchgate.net Research has also shown that certain pyrimidine derivatives synthesized from related starting materials exhibit anticancer activity. gsconlinepress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTCFHNIEBPFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571765 | |
| Record name | Methyl 4-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-53-5 | |
| Record name | Benzoic acid, 4-iodo-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Methyl 4 Iodo 2 Methylbenzoate
Esterification Approaches to Methyl 4-iodo-2-methylbenzoate
The formation of the methyl ester from the corresponding carboxylic acid is a fundamental transformation in the synthesis of this compound. This can be achieved through various esterification methods, with Fischer-Speier esterification being a classic example.
Fischer Esterification Variants for Iodobenzoic Acid Derivatives
Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.ca In the context of producing this compound, the precursor is 4-iodo-2-methylbenzoic acid. sigmaaldrich.comsigmaaldrich.com The reaction involves refluxing the iodinated benzoic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst like sulfuric acid. The equilibrium of this reversible reaction is driven towards the product side by the large excess of methanol. athabascau.ca
The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
While effective, traditional Fischer esterification can sometimes be time-consuming. google.com
Advanced Esterification Techniques
To overcome the limitations of traditional methods, several advanced esterification techniques have been developed. These methods often offer faster reaction times, milder conditions, and higher yields.
One such advancement involves the use of coupling reagents. For instance, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as a rapid and mild coupling reagent for esterification, effective in both alcoholic and non-alcoholic solvents. acs.org This method can produce esters in high yields within a very short reaction time. acs.org
Another modern approach utilizes heterogeneous catalysts. For example, UiO-66-NH2, a type of metal-organic framework, has been successfully employed as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids. nih.govrsc.org This method offers the advantage of easier catalyst separation and recycling. nih.govrsc.org
Continuous production methods have also been explored, involving passing the aromatic carboxylic acid and vaporized alcohol countercurrently through a column at elevated temperatures and pressures. google.com This technique is particularly suited for large-scale industrial production. google.com
Regioselective Iodination Strategies for Methylbenzoate Scaffolds
An alternative synthetic route involves the direct iodination of a methylbenzoate scaffold, such as methyl 2-methylbenzoate. The key challenge in this approach is achieving regioselectivity, ensuring the iodine atom is introduced at the desired position (C-4).
Direct Iodination Methods
Direct electrophilic iodination of aromatic compounds often requires an activating agent or catalyst due to the low reactivity of iodine. mdma.ch A variety of reagents and catalytic systems have been developed for this purpose.
Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been shown to be effective for a range of aryl compounds. acs.orgcore.ac.uk However, strongly deactivated compounds like methyl benzoate (B1203000) show no conversion under these conditions. acs.orgcore.ac.uk Another approach involves the use of iodine in the presence of an oxidizing agent like potassium iodate (B108269) (KIO₃) to generate the electrophilic iodine species in situ. mdma.ch
For the specific synthesis of this compound, a method starting from methyl o-aminobenzoate has been described. This involves iodination using potassium iodide (KI) and potassium iodate (KIO₃) in a mixture of methylene (B1212753) dichloride and glacial acetic acid. The reaction is carefully controlled to ensure complete iodination.
| Starting Material | Reagents | Conditions | Product | Yield |
| Methyl o-aminobenzoate | KI, KIO₃, CH₂Cl₂/Glacial Acetic Acid | 45-50°C during addition, then 55-60°C for 3 hours | 2-amino-5-iodo ethyl benzoate | 92% |
This table summarizes the iodination step in a multi-step synthesis that ultimately leads to a related compound, highlighting a direct iodination approach.
Iodination Utilizing Microporous Compounds and Oxidizing Agents
The use of microporous materials, such as zeolites, as catalysts in organic synthesis has gained significant attention. ic.ac.uk These materials can enhance regioselectivity due to their shape-selective properties. researchgate.net
Beta-form zeolites, a class of crystalline aluminosilicates, have proven to be effective catalysts for the regioselective iodination of aromatic compounds. ic.ac.uk Their microporous structure can direct the electrophilic substitution to a specific position on the aromatic ring.
A patented method describes the catalytic iodination of 2-methylbenzoic acid using iodine, acetic anhydride, and a beta-form zeolite catalyst with a specific Si/Al mole ratio. The reaction is carried out at a controlled temperature for a set duration, leading to the preferential formation of the para-iodinated product. The zeolite's structure is credited with enhancing this regioselectivity. Zeolites can be used as heterogeneous catalysts, which simplifies their removal from the reaction mixture and allows for their regeneration and reuse. researchgate.net Beta zeolites possess both Lewis and Brønsted acid sites, which contribute to their catalytic activity. rsc.org
| Reactant | Catalyst | Reagents | Temperature | Duration | Key Feature |
| 2-Methylbenzoic Acid | Beta-Form Zeolite (Si/Al ratio 10-250) | Iodine, Acetic Anhydride | 70-80°C | 1-20 hours | Enhanced para-regioselectivity |
This interactive table details the catalytic iodination using beta-form zeolites as described in patent literature.
Application of Iodic Acid and Periodic Acid in Iodination
The direct iodination of 2-methylbenzoic acid is a primary route to forming the 4-iodo-2-methylbenzoic acid precursor, which is subsequently esterified to yield this compound. wikipedia.org However, substrates like 2-methylbenzoic acid exhibit poor reactivity towards iodination due to the presence of an electron-withdrawing carboxylic acid group. google.com To overcome this, the reaction requires the combined use of molecular iodine and a strong oxidizing agent to enhance reactivity. google.com
Among the various oxidizing agents, iodic acid (HIO₃) and periodic acid (H₅IO₆) are particularly preferred for this transformation. google.comgoogle.com The general principle involves the in-situ oxidation of molecular iodine by the oxidizing agent to generate a more potent electrophilic iodinating species. orgsyn.org This active species then reacts with the aromatic ring to yield the desired iodinated product and water. orgsyn.org
Research has led to patented processes that optimize this reaction. One effective method involves reacting 2-methylbenzoic acid with iodine and periodic acid in the presence of an acid catalyst, such as sulfuric acid, within an acetic acid solvent system. googleapis.com Another improved process involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound like β-form zeolite, iodine, an oxidizing agent (iodic or periodic acid), and acetic anhydride. google.comgoogle.com This latter method has been shown to produce high-purity 5-iodo-2-methylbenzoic acid (an isomer of the 4-iodo target) at high yields, demonstrating the effectiveness of the reagent system. google.com While these methods produce the carboxylic acid, the final conversion to this compound is a standard esterification reaction. wikipedia.org
Table 1: Comparative Iodination Conditions for 2-Methylbenzoic Acid
| Condition | Reagents | Catalyst/Additive | Solvent | Temperature | Yield/Purity | Source |
|---|---|---|---|---|---|---|
| Method A | 2-methylbenzoic acid, Iodine, 50% aq. Periodic Acid | Conc. Sulfuric Acid | Acetic Acid | 120 °C (Reflux) | Yield: 16.4 g (from 15.0 g starting material) | googleapis.com |
| Method B | 2-methylbenzoic acid, Iodine, 70% aq. Iodic Acid | H-β-form Zeolite | Acetic Acid, Acetic Anhydride | 122 °C (Reflux) | High Purity (>99%) and Yield | google.com |
Derivatization from Halogenated Benzoic Acid Precursors
Alternative synthetic strategies for this compound involve the chemical modification of other halogenated precursors. These routes can include transhalogenation, where one halogen atom is replaced by another, or further halogenation of an already substituted ring.
A logical precursor for this compound is its bromo-analogue, Methyl 4-bromo-2-methylbenzoate. This starting material is readily prepared via the Fischer esterification of 4-bromo-2-methylbenzoic acid using methanol and an acid catalyst like sulfuric acid. amazonaws.comgoogle.com
The conversion of the aryl bromide to the aryl iodide is accomplished through a process known as transhalogenation. google.com This substitution of bromine with iodine often requires a significant excess of an iodide salt, such as sodium iodide or potassium iodide. While a viable pathway, this method can be cumbersome and may necessitate harsh reaction conditions and complex purification steps to remove the excess iodine compounds after the reaction is complete. google.com
Table 2: Transhalogenation Transformation
| Precursor | Target Compound | Reagents |
|---|---|---|
| Methyl 4-bromo-2-methylbenzoate | This compound | Sodium Iodide or Potassium Iodide |
The synthesis can also proceed from other halogenated methyl benzoates. For instance, the iodination of a related compound, Methyl 5-chloro-2-methoxybenzoate, demonstrates that an iodine atom can be introduced into a ring that already contains a different halogen. In such cases, the existing substituents on the aromatic ring direct the position of the incoming iodo group.
Furthermore, the identity of the halogen atom significantly influences the chemical reactivity of the molecule in subsequent reactions. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making the iodo-substituted compound a more reactive substrate for various transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This enhanced reactivity makes the iodo-derivatives valuable intermediates for building more complex molecular architectures.
Table 3: Relative Reactivity of Halogenated Nitrobenzoates in Nucleophilic Aromatic Substitution
| Compound | Relative Reactivity (vs. Cl) |
|---|---|
| Methyl 5-chloro-2-methyl-3-nitrobenzoate | 1.0 |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | 3.2 |
| Methyl 5-iodo-2-methyl-3-nitrobenzoate | 8.7 |
Data derived from kinetic studies using sodium azide (B81097) (NaN₃) in dimethylformamide (DMF).
Reactivity and Transformational Chemistry of Methyl 4 Iodo 2 Methylbenzoate
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in methyl 4-iodo-2-methylbenzoate is a key site for palladium-catalyzed reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide compared to aryl bromides or chlorides makes it a favored substrate in these transformations. fishersci.esresearchgate.net
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. numberanalytics.comlibretexts.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials. researchgate.netpreprints.org this compound serves as an effective coupling partner in these reactions, reacting with various arylboronic acids to produce a range of biaryl compounds. researchgate.netrsc.org The general conditions often involve a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like potassium carbonate or potassium phosphate, and a suitable solvent system, which can include aqueous mixtures. fishersci.espreprints.orgtandfonline.com
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs
| Aryl Halide Analog | Boronic Acid | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 2-iodo-4-nitro-fluorobenzene | (2-bromophenyl)boronic acid | Pd catalyst, PPh3, Dioxane (reflux) | 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl | rsc.org |
| 5-iodovanillin | 4-methylphenyl boronic acid | 10% Pd/C, K2CO3, Water (reflux) | 5-(4-methylphenyl)vanillin | tandfonline.com |
| Aryl Halide | Fluorinated boronic acids | Pd catalyst, K3PO4, THF/Water (reflux) | Fluorinated biphenyls | rsc.org |
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org this compound can be effectively coupled with terminal alkynes under Sonogashira conditions to yield the corresponding 4-alkynyl-2-methylbenzoate derivatives. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. organic-chemistry.org
Table 2: Examples of Sonogashira Coupling with this compound Analogs
| Aryl Iodide Analog | Alkyne | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Methyl 4-iodobenzoate (B1621894) | Trimethylsilylacetylene | Pd/Cu catalyst | Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | wikipedia.org |
| 2-iodo-3-nitrobenzoic acid | Arylalkynyl copper(I) | Cu catalyst | 3-aryl-5-nitroisocoumarins | nus.edu.sg |
| Methyl 2-iodobenzoate (B1229623) | Thiophene-3-yl-acetylene | Not specified | Methyl 2-[2-(thiophen-3-yl)ethynyl]benzoate | rsc.org |
| Aryl Iodides | Terminal Alkynes | Pd(II)@MOF, CO (1 atm) | Aryl α,β-alkynyl ketones | rsc.org |
Beyond Suzuki and Sonogashira reactions, this compound and its analogs can participate in other palladium-catalyzed couplings. The Heck reaction, for instance, couples aryl halides with alkenes. researchgate.netlibretexts.org While specific examples with this compound are not prevalent in the provided search results, the reactivity of the aryl iodide suggests its suitability for such transformations. google.com Additionally, carbonylative cross-coupling reactions, where carbon monoxide is incorporated, can produce aryl ketones. For example, the reaction of 4-iodo methyl benzoate (B1203000) with tricyclopropylbismuth (B1255716) in the presence of a palladium catalyst and carbon monoxide yields an aryl cyclopropyl (B3062369) ketone. d-nb.info
The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgrsc.org
Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. numberanalytics.comnih.gov The high reactivity of the C-I bond facilitates this initial step. fishersci.es
Transmetalation : The organometallic coupling partner (e.g., organoboron in Suzuki coupling) then transfers its organic group to the palladium center, a process known as transmetalation. numberanalytics.com
Reductive Elimination : Finally, the two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comnih.gov
Studies suggest that for bulky phosphine (B1218219) ligands, a monoligated palladium species, L1Pd(0), is the active catalyst that undergoes oxidative addition. nih.govacs.org
Other Aryl-Aryl and Aryl-Alkyl Coupling Transformations
Nucleophilic Substitution Reactions of the Aryl Iodide Moiety
While palladium-catalyzed reactions are more common, the aryl iodide can undergo nucleophilic aromatic substitution (SNA_r), particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The presence of a nitro group, for example, on a similar compound, methyl 5-iodo-2-methyl-3-nitrobenzoate, activates the ring towards nucleophilic attack, allowing the displacement of the iodide by nucleophiles like azide (B81097) and cyanide. The mechanism typically involves the addition of the nucleophile to the carbon bearing the iodide, forming a negatively charged Meisenheimer complex, followed by the elimination of the iodide ion to restore aromaticity. libretexts.org
Table 3: Examples of Nucleophilic Aromatic Substitution on an Analogous Iodobenzoate
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 5-iodo-2-methyl-3-nitrobenzoate | NaN3 | DMF, 80°C, 6 hr | 5-azido-2-methyl-3-nitrobenzoate | 78% | |
| Methyl 5-iodo-2-methyl-3-nitrobenzoate | CuCN | NMP, 120°C, 8 hr | 5-cyano-2-methyl-3-nitrobenzoate | 65% |
Electrophilic Aromatic Substitution on the Benzoate Ring
Electrophilic aromatic substitution (EAS) on the benzoate ring of this compound is influenced by the directing effects of the existing substituents. The methyl ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho- and para-directing group. The iodine atom is a deactivating, ortho- and para-directing group. The outcome of an EAS reaction would depend on the interplay of these electronic and steric effects. For instance, in the nitration of 2-methylbenzoic acid, the nitro group is directed to the 3-position, influenced by the meta-directing carboxylic acid group. Iodination of 2-methylbenzoic acid with iodine monochloride in acetic acid results in substitution at the para-position. Therefore, any further electrophilic substitution on this compound would likely be complex, with the position of attack depending on the specific electrophile and reaction conditions.
Functional Group Interconversions of the Ester Functionality
The methyl ester group of this compound can undergo several fundamental transformations, including hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, and conversion to an amide. These reactions are crucial for modifying the electronic and steric properties of the molecule and for introducing new functionalities.
Hydrolysis to 4-iodo-2-methylbenzoic acid
The hydrolysis of the methyl ester in this compound to yield 4-iodo-2-methylbenzoic acid is a standard transformation that can be achieved under either acidic or basic conditions. In a basic medium, the reaction, known as saponification, involves the treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in a solvent mixture containing water and an alcohol like methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the carboxylic acid. quora.com
Alternatively, acid-catalyzed hydrolysis can be employed, often by heating the ester in an aqueous solution containing a strong mineral acid like sulfuric acid or hydrochloric acid. quora.com This method establishes an equilibrium that can be driven towards the products by using a large excess of water.
| Reactant | Reagents and Conditions | Product | Reference |
| Methyl benzoate (general example) | 1. NaOH (aq), heat 2. H3O+ | Benzoic acid | quora.com |
| Methyl benzoate (general example) | H3O+, heat | Benzoic acid and Methanol | quora.com |
Reduction to (4-iodo-2-methylphenyl)methanol
The reduction of the ester functionality in this compound to the primary alcohol, (4-iodo-2-methylphenyl)methanol, is a valuable transformation for accessing benzylic alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is commonly used for this purpose. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH4 is a potent source of hydride ions (H-) and can reduce esters to primary alcohols efficiently. masterorganicchemistry.comharvard.edu However, it is important to note that LiAlH4 can also reduce aryl halides, with the reactivity order being I > Br > Cl > F. masterorganicchemistry.com Therefore, careful control of reaction conditions may be necessary to achieve selective reduction of the ester without affecting the carbon-iodine bond.
Milder reducing agents can also be employed to enhance chemoselectivity. For instance, sodium borohydride (B1222165) (NaBH4) in combination with a catalytic amount of cerium(III) chloride (CeCl3·7H2O) in ethanol has been shown to be effective for the reduction of various methyl esters, including those with sensitive functional groups like nitro groups, to their corresponding alcohols in good yields. sci-hub.st This system offers a chemoselective alternative for the reduction of the ester group in this compound while preserving the iodo substituent.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Methyl 4-nitrobenzoate | NaBH4, CeCl3·7H2O (1 mol%), EtOH, rt, 24 h | (4-nitrophenyl)methanol | 90% | sci-hub.st |
| Diethyl phthalate | LiAlH4, ether | 1,2-Benzenedimethanol | 93% | masterorganicchemistry.com |
Conversion to Amide
The conversion of the methyl ester of this compound into an amide can be accomplished through direct amidation with a primary or secondary amine. This transformation is often facilitated by a catalyst to overcome the relatively low reactivity of esters compared to more activated carboxylic acid derivatives. For example, 6-halo-2-pyridones have been demonstrated to be effective organocatalysts for the aminolysis of esters, including methyl benzoate, with various amines. rsc.org These catalysts are believed to act as bifunctional Brønsted acid/base catalysts, activating both the ester and the amine.
Another approach involves the use of reagents like tetramethyl orthosilicate (B98303) (TMOS), which can mediate the direct amidation of carboxylic acids. acs.org While this method starts from the carboxylic acid, it highlights a modern approach to amide bond formation that avoids the generation of stoichiometric byproducts. For the direct conversion from the ester, heating the ester with an amine, sometimes in the presence of a Lewis acid or under microwave irradiation, can also effect the transformation. researchgate.net
| Ester Substrate | Amine Substrate | Catalyst/Conditions | Product | Yield | Reference |
| Methyl 3-phenylpropanoate | Benzylamine | 6-chloro-2-pyridone (20 mol%), Toluene, 110 °C, 72 h | N-benzyl-3-phenylpropanamide | 99% | rsc.org |
| Methyl benzoate | Benzylamine | 6-chloro-2-pyridone (20 mol%), Toluene, 110 °C, 72 h | N-benzylbenzamide | 58% | rsc.org |
Chemo- and Regioselective Transformations of this compound
The presence of two distinct reactive sites in this compound—the electrophilic carbon of the ester group and the carbon-iodine bond susceptible to oxidative addition—allows for a range of chemo- and regioselective transformations. By carefully choosing reagents and reaction conditions, one functional group can be manipulated while leaving the other intact.
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst allows these reactions to proceed chemoselectively in the presence of the less reactive methyl ester group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used to form biaryl structures. For instance, the Suzuki coupling of aryl iodides with phenylboronic acid can be carried out using a palladium catalyst like Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand, and a base such as K2CO3 or K3PO4. tandfonline.comrsc.org The reaction is generally tolerant of the ester functionality.
Sonogashira Coupling: This reaction enables the formation of a C(sp2)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. mdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mdpi.combeilstein-journals.org The Sonogashira coupling of various aryl iodides, including those with electron-donating and electron-withdrawing groups, proceeds efficiently under mild conditions, leaving the ester group untouched. beilstein-journals.org
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. semanticscholar.orgresearchgate.net This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction of aryl iodides like 4-iodoanisole (B42571) with alkenes such as styrene (B11656) or methyl acrylate (B77674) demonstrates the utility of this method for C-C bond formation, which can be applied to this compound. nih.gov
| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Reference |
| Suzuki-Miyaura Coupling | 5-Iodovanillin | 4-Methylphenyl boronic acid | 10% Pd/C, K2CO3, H2O, reflux, 30 min | 6-Hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde | - | tandfonline.com |
| Sonogashira Coupling | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al2O3, 0.1% Cu2O/Al2O3, THF-DMA, 75 °C | 4-(Phenylethynyl)toluene | 60% | rsc.org |
| Heck Reaction | 4-Iodoanisole | Styrene | 2% Pd/SiO2, DIPEA, scCO2/THF/MeOH, 120 °C | 4-Methoxy-stilbene isomers | - | nih.gov |
Other Selective Transformations
The differential reactivity of the ester and iodo groups in this compound allows for other selective transformations beyond palladium-catalyzed reactions. As discussed in section 3.4.2, the ester group can be chemoselectively reduced in the presence of the iodo group using specific reducing systems like NaBH4/CeCl3. sci-hub.st Conversely, reactions targeting the iodo group can be performed while preserving the ester. For example, the formation of organometallic reagents, such as Grignard or organolithium reagents, via metal-halogen exchange at the C-I bond is a possibility, although this would likely be followed by an in-situ reaction with an electrophile. Such transformations would need to be carried out at low temperatures to avoid reaction with the ester group. The ability to selectively functionalize either the ester or the aryl iodide moiety underscores the value of this compound as a versatile intermediate in the synthesis of complex organic molecules.
Application in the Synthesis of Complex Molecules and Biologically Relevant Compounds
Advanced Applications in Organic Synthesis
The structural features of Methyl 4-iodo-2-methylbenzoate and its derivatives make them valuable intermediates in the synthesis of a wide range of complex organic molecules.
Pharmaceutical Intermediates: Halogenated benzoates are used as starting materials in the synthesis of various biologically active compounds. chemicalbook.com For example, methyl 4-bromobenzoate (B14158574) is a precursor for furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are scaffolds found in many therapeutic agents. chemicalbook.com Similarly, this compound and its analogs are employed in medicinal chemistry for the development of drug candidates. myskinrecipes.com For instance, fluorinated aromatic compounds are beneficial in certain drug candidates, and iodo-compounds are crucial for their synthesis. myskinrecipes.com Boron-containing compounds, which have shown diverse biological activities, can be synthesized using strategies that may involve iodo-aromatic precursors. rsc.org
Synthesis of Natural Products and Analogs: The aromatic core of this compound is a structural motif present in or can be elaborated to form parts of natural products. For example, the synthesis of the aromatic unit of Calicheamicin γ1I, a potent antitumor antibiotic, involves an iodinated and methylated benzoic acid derivative. researchgate.net
Materials Science: The unique electronic and structural properties imparted by the iodine and methyl groups make this compound and its derivatives useful in materials science for creating advanced polymers and coatings with specialized characteristics. myskinrecipes.com
Table 2: Examples of Compounds Synthesized Using Related Iodo-Benzoate Building Blocks
| Starting Material/Building Block | Reaction Type | Product Class/Example | Application/Significance | Reference |
|---|---|---|---|---|
| Methyl 2-iodobenzoate (B1229623) | Cobalt-catalyzed cyclization | Phthalide (B148349) derivatives | Important structural motifs in natural products and pharmaceuticals. | sigmaaldrich.com |
| Methyl 4-iodobenzoate (B1621894) | Sonogashira coupling | Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Precursor for metal-organic frameworks (MOFs). | wikipedia.org |
| Methyl 4-bromobenzoate | Cross-coupling reaction | Methyl 4-(2-pyridyl)benzoate | Synthesis of substituted biaryls. | chemicalbook.com |
This table was generated based on data from references wikipedia.orgchemicalbook.comsigmaaldrich.comsigmaaldrich.com.
The research findings clearly indicate that this compound is a significant compound in the field of organic chemistry. Its utility as a building block and a partner in cross-coupling reactions enables the synthesis of a wide array of complex and biologically important molecules, underscoring its importance in both academic research and industrial applications.
Spectroscopic and Computational Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be deduced.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For Methyl 4-iodo-2-methylbenzoate, the spectrum would reveal distinct signals for the aromatic protons and the two methyl groups. The substitution pattern on the benzene (B151609) ring—with the iodine at C4, the methyl group at C2, and the ester at C1—results in a unique set of chemical shifts and coupling patterns for the three aromatic protons. The methyl ester and the ring-attached methyl group would each appear as singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (H-3) | Data not available | Doublet (d) |
| Aromatic H (H-5) | Data not available | Doublet of doublets (dd) |
| Aromatic H (H-6) | Data not available | Doublet (d) |
| Ester Methyl (-OCH₃) | Data not available | Singlet (s) |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show nine signals corresponding to the seven aromatic carbons (including the iodine-substituted carbon), the carbonyl carbon of the ester, and the two methyl carbons. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon appearing significantly downfield and the carbon attached to the electronegative iodine atom also showing a characteristic shift. cdnsciencepub.com
Specific, published ¹³C NMR data for this compound is not available in the searched literature. A general prediction of the signals is outlined below.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| C=O (Ester Carbonyl) | Data not available |
| C1 (Aromatic) | Data not available |
| C2 (Aromatic) | Data not available |
| C3 (Aromatic) | Data not available |
| C4 (Aromatic, C-I) | Data not available |
| C5 (Aromatic) | Data not available |
| C6 (Aromatic) | Data not available |
| -OCH₃ (Ester Methyl) | Data not available |
Proton NMR Spectroscopic Analysis
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural clues based on the fragmentation pattern of the molecule. For this compound (C₉H₉IO₂), the calculated molecular weight is 276.07 g/mol . nih.gov In an MS experiment, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) value corresponding to this weight.
Common fragmentation pathways for methyl benzoate (B1203000) derivatives include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (-COOCH₃). The presence of iodine, with its characteristic isotopic signature, would also be evident in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in this compound are the ester, the aromatic ring, and the alkyl group. While a specific experimental spectrum for this compound is not available, the expected absorption bands can be predicted based on established correlation tables. libretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1730-1715 |
| C-O (Ester) | Stretch | 1300-1000 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-H (Aromatic) | Stretch | 3100-3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. This technique would allow for the unambiguous determination of the molecular geometry and the packing of this compound molecules in a crystal lattice.
As of now, there is no published crystal structure data available in the academic literature or crystallographic databases for this compound.
Quantum Chemical Studies and Theoretical Modeling
Quantum chemical studies use computational methods to model molecular properties. These theoretical calculations can predict geometries, spectroscopic data (NMR, IR), and electronic properties like the distribution of electron density and molecular orbital energies.
For this compound, computational tools have been used to calculate certain properties. For instance, the XLogP3, a measure of lipophilicity, is computed to be 3.4, and the topological polar surface area (TPSA) is calculated to be 26.3 Ų. nih.govambeed.com These theoretical values provide insights into the molecule's potential behavior in different environments. More advanced studies, such as those using Density Functional Theory (DFT), could provide deeper insights into its conformational preferences and electronic structure, although specific studies on this molecule are not currently published. chemicalbook.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.
In the context of substituted benzoates and related molecules, MEP maps indicate that regions with negative electrostatic potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, as they represent areas of high electron density. mdpi.compreprints.org Conversely, regions with positive electrostatic potential (colored in blue) are prone to nucleophilic attack due to electron deficiency. mdpi.compreprints.org For aromatic compounds, the oxygen atoms of carbonyl groups and nitrogen atoms in heterocyclic systems often display the most negative potential, highlighting them as primary sites for interaction with electrophiles. mdpi.com
The distribution of the MEP is influenced by the nature and position of substituents on the aromatic ring. mdpi.com Halogen atoms, such as iodine, can have a dual effect. While they are electron-withdrawing through the inductive effect, they can also participate in halogen bonding, influencing the intermolecular interactions of the molecule. researchgate.net The MEP map for a molecule like this compound would therefore provide critical information on how the interplay between the iodo, methyl, and methyl ester groups dictates its reactivity.
Table 1: General Color Interpretation of MEP Maps
| Color Range | Potential | Predicted Reactivity |
|---|---|---|
| Red | Most Negative | Site for Electrophilic Attack |
| Yellow/Green | Intermediate | Weakly Reactive Site |
This table provides a generalized interpretation of colors used in MEP mapping visualizations.
Conformational Analysis and Energetic Stability Studies
Conformational analysis of this compound is essential for understanding its three-dimensional structure and energetic stability. The flexibility of the molecule primarily arises from the rotation of the ester group relative to the plane of the benzene ring.
Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformers and the energy barriers between them. For similar substituted benzoate esters, DFT calculations have predicted a dihedral angle between the carbonyl group of the ester and the aromatic plane. This twist from planarity is a strategy to minimize steric hindrance between the substituents on the ring and the ester group. In the case of this compound, the presence of the methyl group at the ortho position to the ester functionality introduces significant steric strain, which likely forces the ester group to rotate out of the plane of the aromatic ring to achieve a more stable, lower-energy conformation.
Studies on flexible molecules have shown that a compound can exist as a mixture of multiple distinct conformers at room temperature, each with its own energetic profile. acs.org The relative energies of these conformers determine their population distribution.
Electronic Structure Investigations
The electronic structure of a molecule, including the distribution of its molecular orbitals, is fundamental to its chemical behavior. Investigations into the electronic properties of aromatic compounds often involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
For substituted benzoates, the HOMO and LUMO are typically localized on different parts of the molecule. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
In compounds with multiple functional groups, the electronic effects of these groups (both inductive and resonance effects) play a significant role in determining the energies and localizations of the frontier molecular orbitals. acs.org For this compound, the electron-withdrawing nature of the iodine atom and the ester group, combined with the electron-donating effect of the methyl group, will collectively influence the electronic landscape of the molecule.
Table 2: Key Electronic Properties and Their Significance
| Property | Significance |
|---|---|
| HOMO Energy | Related to the ability to donate an electron. |
| LUMO Energy | Related to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This experimental method is crucial for verifying the empirical and molecular formula of a newly synthesized or purified compound.
For this compound, with the molecular formula C₉H₉IO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, iodine, and oxygen. The experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 39.18 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.30 |
| Iodine | I | 126.90 | 1 | 126.90 | 46.00 |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.60 |
| Total | | | | 276.08 | 100.00 |
Note: Atomic weights are approximate. The molecular weight computed by PubChem is 276.07 g/mol . nih.gov
This analytical data, often presented alongside spectroscopic data in research publications, provides the foundational evidence for the correct synthesis and purification of the target molecule. mdpi.com
Derivatives and Analogs of Methyl 4 Iodo 2 Methylbenzoate in Research
Methyl 4-iodobenzoate (B1621894) and its Comparative Reactivity Profiles
Methyl 4-iodobenzoate, an isomer of the title compound lacking the 2-methyl group, is a common starting material in organic synthesis. orgsyn.org Its reactivity provides a baseline for understanding the electronic and steric effects of substituents on the benzene (B151609) ring.
The primary difference in reactivity between Methyl 4-iodo-2-methylbenzoate and Methyl 4-iodobenzoate stems from the presence of the ortho-methyl group. This group exerts a significant steric hindrance effect around the iodine atom and the ester functionality. This steric crowding can influence the rate and feasibility of reactions at these sites. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions, where the aryl iodide is a key reactant, the approach of the bulky catalyst to the C-I bond may be impeded by the adjacent methyl group.
Conversely, the electronic effect of the methyl group (a weak electron-donating group) is generally less impactful than the steric factor in these types of reactions. The iodine atom itself is a key functional group, enabling a variety of transformations. starskychemical.comguidechem.com The aryl-iodide bond in Methyl 4-iodobenzoate readily participates in coupling reactions, such as the Sonogashira coupling with trimethylsilylacetylene, to form more complex structures. wikipedia.org While both Methyl 4-iodobenzoate and its 2-methyl analog can undergo these reactions, the reaction conditions might need to be optimized to overcome the steric bulk in the latter.
Table 1: Physical Properties of Methyl 4-iodobenzoate
| Property | Value | Source(s) |
| CAS Number | 619-44-3 | sigmaaldrich.com |
| Molecular Formula | C₈H₇IO₂ | sigmaaldrich.com |
| Molecular Weight | 262.04 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 112-116 °C | sigmaaldrich.com |
| Boiling Point | 113-116 °C | mdpi.com |
Methyl 2-iodobenzoate (B1229623) and Other Positional Isomers
Positional isomers, where the iodo and methyl groups are located at different positions on the benzoate (B1203000) ring, exhibit distinct properties and reactivity. The study of these isomers is essential for understanding how the relative positions of functional groups affect molecular behavior. nih.gov
Methyl 2-iodobenzoate is perhaps the most studied positional isomer. starskychemical.comguidechem.comsigmaaldrich.comchemicalbook.cominnospk.com Prepared via the esterification of 2-iodobenzoic acid, it is a versatile intermediate. sigmaaldrich.comchemicalbook.com It is used in cobalt-catalyzed cyclizations with aldehydes to form phthalide (B148349) derivatives and serves as a precursor in the synthesis of the natural product Kibdelone C through microbial dihydroxylation. sigmaaldrich.comchemicalbook.com Its applications extend to the preparation of various complex molecules, including N-substituted isoquinolinones and functionalized cyclobutene-diones. sigmaaldrich.comchemicalbook.com The proximity of the iodo and ester groups in the ortho position allows for unique intramolecular interactions and cyclization reactions not possible with other isomers.
Methyl 3-iodobenzoate is another key isomer. smolecule.com The meta-position of the iodo group relative to the ester results in different electronic and steric environments compared to the ortho or para isomers. This positioning influences its reactivity in cross-coupling reactions and its potential use as a building block in organic synthesis.
The reactivity of positional isomers in reactions like esterification can be affected by the substitution pattern. For instance, ortho-substituted benzoic acids often exhibit lower yields in esterification reactions compared to their meta- and para- counterparts due to steric hindrance around the carboxylic acid group. mdpi.com
Table 2: Comparison of Methyl Iodobenzoate Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Features & Applications | Source(s) |
| Methyl 2-iodobenzoate | 610-97-9 | 262.04 | Precursor for phthalides, Kibdelone C; used in cyclization reactions. | starskychemical.comsigmaaldrich.comchemicalbook.com |
| Methyl 3-iodobenzoate | 610-97-9 (isomer) | 262.04 | Building block in organic synthesis. | smolecule.com |
| Methyl 4-iodobenzoate | 619-44-3 | 262.04 | Used in Sonogashira and other cross-coupling reactions. | wikipedia.orgsigmaaldrich.com |
| Ethyl 2-iodo-5-methylbenzoate | 933585-44-5 | 306.1 | Studied for cytotoxicity and as a building block. Iodine at the 5-position shows slower electrophilic substitution than at the 2-position. |
Iodinated Methyl Benzoate Derivatives with Diverse Substituents (e.g., methoxy (B1213986), amino)
Introducing additional substituents onto the iodinated methyl benzoate scaffold creates a wide array of derivatives with tailored properties. These substituents can be electron-donating (e.g., amino, methoxy) or electron-withdrawing (e.g., nitro), profoundly altering the molecule's electronic nature, solubility, and potential for intermolecular interactions.
Amino-Substituted Derivatives : Compounds like Methyl 5-amino-3-iodo-2-methylbenzoate and Methyl 2-amino-3-iodobenzoate are of interest in medicinal chemistry. smolecule.comsmolecule.com The amino group can be introduced through various methods, including the reduction of a nitro group. smolecule.comsmolecule.com The presence of both an iodo and an amino group makes these compounds valuable intermediates for synthesizing biologically active molecules. smolecule.com Some derivatives have shown potential antimicrobial and anti-inflammatory properties. smolecule.com
Methoxy- and Hydroxy-Substituted Derivatives : The inclusion of methoxy (-OCH₃) or hydroxyl (-OH) groups can influence hydrogen bonding capabilities and lipophilicity. For example, Methyl 4-amino-3-iodo-5-methoxybenzoate is synthesized from its amino-methoxy precursor via iodination. Hydroxy derivatives, such as Methyl 2-hydroxy-4-iodobenzoate, are also important synthetic intermediates whose structures have been confirmed by crystallographic analysis. sigmaaldrich.comresearchgate.net
Nitro-Substituted Derivatives : The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can be a precursor to an amino group via reduction. Methyl 5-iodo-2-methyl-3-nitrobenzoate is synthesized through a sequence of nitration, iodination, and esterification.
Fluoro-Substituted Derivatives : Adding fluorine atoms, as seen in Methyl 2,5-difluoro-4-iodo-3-methylbenzoate, can enhance lipophilicity and metabolic stability, properties often sought in drug design.
Table 3: Selected Iodinated Methyl Benzoate Derivatives with Additional Substituents
| Compound Name | Key Substituents | Molecular Formula | Potential Applications/Reactivity Notes | Source(s) |
| Methyl 5-amino-3-iodo-2-methylbenzoate | 5-amino, 3-iodo, 2-methyl | C₉H₁₀INO₂ | Building block for biologically active compounds; iodine can undergo nucleophilic substitution. | smolecule.com |
| Methyl 2-amino-3-iodobenzoate | 2-amino, 3-iodo | C₈H₈INO₂ | Building block in pharmaceutical development; derivatives show antimicrobial properties. | smolecule.com |
| Methyl 4-amino-3-iodo-5-methoxybenzoate | 4-amino, 3-iodo, 5-methoxy | C₉H₁₀INO₃ | Synthesized via iodination of the corresponding methoxy aniline (B41778) derivative. | |
| Methyl 5-iodo-2-methyl-3-nitrobenzoate | 5-iodo, 2-methyl, 3-nitro | C₉H₈INO₄ | The nitro group can be reduced to an amine; iodine is susceptible to cross-coupling. | |
| Methyl 2,5-difluoro-4-iodo-3-methylbenzoate | 2,5-difluoro, 4-iodo, 3-methyl | C₉H₇F₂IO₂ | Fluorine atoms enhance lipophilicity; potential anticancer and antimicrobial activity. |
Brominated Analogs (e.g., Methyl 4-bromo-2-methylbenzoate) in Synthetic Pathways
Replacing the iodine atom with bromine creates brominated analogs, such as Methyl 4-bromo-2-methylbenzoate. ambeed.com These compounds are also valuable synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions. biosynth.com
The primary difference between iodinated and brominated analogs lies in the reactivity of the carbon-halogen bond. The C-I bond is generally weaker and more polarizable than the C-Br bond. Consequently, aryl iodides are typically more reactive than aryl bromides in oxidative addition steps of catalytic cycles (e.g., Suzuki, Heck, Sonogashira reactions). This means that reactions with brominated analogs may require more forcing conditions (higher temperatures, more reactive catalysts, or longer reaction times) compared to their iodinated counterparts.
However, brominated compounds can offer advantages in terms of cost and stability. They are also crucial for sequential cross-coupling reactions, where the differential reactivity of C-Br and C-I bonds can be exploited to introduce different groups stepwise onto the same aromatic ring.
Methyl 4-bromo-2-methylbenzoate serves as a precursor for further functionalization. For example, it can undergo radical bromination at the benzylic position of the methyl group using N-Bromosuccinimide (NBS) to form Methyl 4-bromo-2-(bromomethyl)benzoate, a bifunctional intermediate for more complex syntheses. chemicalbook.com It is also a key starting material in the synthesis of Fluralaner, an ectoparasiticide. google.com
Table 4: Properties of a Key Brominated Analog
| Property | Methyl 4-bromo-2-methylbenzoate | Source(s) |
| CAS Number | 99548-55-7 | ambeed.com |
| Molecular Formula | C₉H₉BrO₂ | chemicalbook.com |
| Molecular Weight | 229.07 g/mol | chemicalbook.com |
| Synthetic Utility | Intermediate in pharmaceuticals and agrochemicals; can be further functionalized via cross-coupling or benzylic bromination. | chemicalbook.comgoogle.com |
Structure-Activity Relationship (SAR) Studies of Related Compounds
While specific SAR studies on this compound are not extensively documented, research on related substituted benzoates provides valuable insights into how structural modifications can influence biological activity. sigmaaldrich.cn SAR studies aim to correlate a molecule's chemical structure with its pharmacological or biological effects.
Key findings from SAR studies on related benzoate derivatives include:
Position of Substituents is Critical : The relative position of substituents on the benzoate ring can be an absolute requirement for biological activity. For example, in a series of retinoid analogs, a carboxylic acid moiety was required to be in the para position relative to an amide linkage for the compound to be active. acs.org
Halogen Atoms Influence Activity : The presence and nature of halogen atoms can significantly impact biological profiles. Fluorine atoms have been linked to increased lipophilicity and enhanced biological activity. In some antifungal compounds, the presence of at least one iodine atom resulted in the highest potency. mdpi.com
Steric and Electronic Effects : Substitutions on the aromatic ring can alter activity through steric and electronic effects. In one study of STAT3 inhibitors, methyl substitutions on the aromatic ring significantly reduced the compound's ability to disrupt STAT3 DNA-binding activity. acs.org
Role of Functional Groups : Specific functional groups are often essential for interaction with biological targets. The amino and hydroxyl groups on benzoate derivatives can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors. The conversion of a free carboxylic acid to a sodium benzoate salt has been shown to slightly decrease the activity of some STAT3 inhibitors. acs.org
These general principles from related compounds suggest that the specific arrangement of the iodo, methyl, and ester groups in this compound and its derivatives is likely to be a determining factor in any potential biological activity, guiding future research in areas like medicinal chemistry and materials science. nih.gov
Future Directions and Emerging Research Areas
Development of Sustainable and Green Synthetic Pathways
The traditional synthesis of derivatives from Methyl 4-iodo-2-methylbenzoate often involves multi-step processes employing conventional reagents and solvents. For instance, a common transformation is the bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN). nih.govgoogle.com Historic procedures have utilized solvents such as benzene (B151609), which is now recognized as a hazardous carcinogen to be avoided in modern chemical synthesis. nih.govacs.org
Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic methodologies. The principles of green chemistry are guiding this shift, with a focus on:
Safer Solvents: Replacing hazardous solvents like benzene and chlorinated hydrocarbons with greener alternatives such as acetonitrile, ionic liquids, or even water, where possible. google.com
Catalytic Processes: Shifting from stoichiometric reagents (like NBS) to catalytic methods that reduce waste and improve atom economy.
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or photochemical methods to drive reactions, potentially reducing reaction times and energy consumption compared to conventional heating. nih.gov
Renewable Feedstocks: Investigating bio-based routes to synthesize the core structure of this compound itself, although this remains a long-term goal.
The development of these green pathways is essential for minimizing the environmental footprint of chemical manufacturing and aligning the synthesis of valuable chemical intermediates with modern sustainability standards.
Exploration of Novel Catalytic Transformations for Functionalization
The iodine atom on the aromatic ring of this compound is its most significant feature, acting as a versatile handle for a wide array of catalytic cross-coupling reactions. This allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to molecular construction.
Palladium-catalyzed reactions are a cornerstone of this functionalization strategy. nih.govaablocks.com Research has demonstrated the use of this compound in palladium-catalyzed reactions to create intermediate iodides, which are then used to build more complex heterocyclic structures. nih.govacs.org Future explorations in this area are likely to concentrate on:
Expanding the Coupling Partner Scope: Systematically applying a broader range of modern cross-coupling reactions, such as Suzuki-Miyaura (for boronic acids), Heck (for alkenes), Sonogashira (for terminal alkynes), and Buchwald-Hartwig amination (for amines and amides), directly to the this compound core.
Developing Novel Catalysts: Designing more active and robust palladium catalysts, as well as exploring catalysts based on more abundant and less expensive metals like copper, nickel, or iron, to perform these transformations. aablocks.com
C-H Activation: Investigating direct C-H activation at other positions on the benzene ring as an orthogonal strategy to the iodo-functionalization, enabling even more complex and efficient derivatization.
These advanced catalytic methods will enable chemists to synthesize a vast library of derivatives from a single, readily available starting material, accelerating the discovery of new functional molecules.
Expansion of Applications in Advanced Materials Science
While primarily used as an intermediate in medicinal chemistry, the structural properties of this compound suggest its potential as a valuable component in advanced materials. Its rigid aromatic core and functional handles are desirable features for creating well-defined polymers and organic functional materials. bldpharm.com
Emerging research could focus on leveraging these attributes for applications in materials science:
Monomer for High-Performance Polymers: Its structure could be incorporated into polyesters, polyamides, or polyimides. The presence of the iodo- and methyl- groups could impart specific properties such as increased thermal stability, flame retardancy, or a higher refractive index.
Building Block for Organic Electronics: The aryliodide functionality is a key precursor for creating conjugated materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Future work could involve converting this compound into larger, electronically active systems.
Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of this compound (4-iodo-2-methylbenzoic acid) could serve as a ligand for the construction of MOFs. ambeed.com These materials have highly ordered pores and are being investigated for gas storage, catalysis, and sensing applications.
The transition of this compound from a synthetic intermediate to a functional component in materials science represents a significant area for future growth.
Computational Design and Prediction of Novel Derivatives with Tailored Properties
The process of discovering new molecules with specific functions can be significantly accelerated by using computational chemistry and molecular modeling. Instead of relying solely on laboratory synthesis and testing, researchers can design and evaluate novel derivatives of this compound in silico.
This predictive approach is particularly powerful in drug discovery and involves several key techniques:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of derivatives with their biological activity. This allows for the prediction of potency for newly designed compounds.
Molecular Docking: Simulating how a potential drug molecule, derived from a scaffold built using this compound, fits into the binding site of a target protein. This helps prioritize candidates that are most likely to be active.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search for or design new molecules that fit the pharmacophore.
ADMET Prediction: Computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify and eliminate candidates with poor drug-like properties early in the discovery process.
By integrating these computational tools, researchers can rationally design the next generation of derivatives with optimized properties, saving significant time and resources in the laboratory.
Integrated Approaches for Enhanced Drug Discovery and Development
This compound has proven to be a valuable starting material in the synthesis of biologically active compounds. google.com Its utility has been highlighted in the development of novel therapeutics targeting complex diseases. An integrated approach, combining advanced synthesis, biological screening, and computational design, is the future of leveraging this compound in medicine.
Notable research findings underscore its importance:
Inhibitors of Perforin: The compound is a key intermediate in the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones. nih.govacs.org These molecules are inhibitors of perforin, a protein critical to the cell-killing function of lymphocytes. nih.gov Such inhibitors are being investigated as potential immunosuppressive agents for treating transplant rejection and certain autoimmune diseases. nih.govacs.org
IKZF2 Degraders for Oncology: In another significant application, this compound is used to prepare 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives. google.com These compounds are designed as selective degraders of the IKZF2 protein, which is highly expressed in regulatory T-cells (Tregs). google.com By degrading IKZF2, these agents aim to destabilize Tregs within tumors, thereby enhancing the patient's own immune system to fight cancer. google.com
The table below summarizes these key research applications.
| Target Protein | Resulting Compound Class | Therapeutic Area | Research Focus |
| Perforin | 5-Arylidene-2-thioxoimidazolidin-4-ones nih.govacs.org | Autoimmune Disease, Transplant Rejection nih.gov | Development of novel immunosuppressive agents by inhibiting cytolytic protein function. nih.gov |
| IKZF2 | 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione Derivatives google.com | Cancer Immunotherapy google.com | Selective degradation of a key protein in regulatory T-cells to enhance anti-tumor immunity. google.com |
Future drug discovery efforts will continue to build on these successes. By combining the synthetic versatility of this compound with high-throughput biological screening and predictive computational modeling, researchers can more efficiently discover and optimize new drug candidates for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-iodo-2-methylbenzoate, and how does steric hindrance from the methyl group influence iodination efficiency?
- Methodology :
- Electrophilic iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the para position relative to the ester group. The methyl group at the 2-position directs iodination via steric and electronic effects .
- Nucleophilic substitution : Replace a bromine or nitro group (pre-installed via nitration) using KI in polar aprotic solvents (e.g., DMF) under reflux. Monitor reaction progress via TLC or HPLC .
- Key Considerations : Optimize temperature (60–100°C) and reaction time (6–24 hrs) to minimize de-esterification byproducts.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how does iodine affect NMR chemical shifts?
- Methodology :
- ¹H/¹³C NMR : The iodine atom induces deshielding in adjacent protons (e.g., H-3 and H-5) due to its electronegativity, causing downfield shifts (~0.3–0.7 ppm). Use deuterated chloroform (CDCl₃) for solubility .
- IR Spectroscopy : Confirm the ester carbonyl (C=O) stretch at ~1720–1740 cm⁻¹ and absence of hydroxyl peaks to verify ester integrity .
- Mass Spectrometry : Look for molecular ion peaks at m/z 290 (C₁₀H₁₀IO₂⁺) and fragment ions corresponding to loss of COOCH₃ (Δ m/z –59) .
Advanced Research Questions
Q. How can regioselective iodination be achieved in Methyl 2-methylbenzoate derivatives, and what competing pathways arise during synthesis?
- Methodology :
- Directing Group Strategy : The methyl group at the 2-position sterically blocks ortho substitution, favoring para iodination. Use catalytic H₂SO₄ to enhance electrophilic attack .
- Competing Reactions : Monitor for di-iodination (over-iodination at meta positions) and ester hydrolysis (via acidic byproducts). Neutralize reaction mixtures with NaHCO₃ post-reaction to stabilize the ester .
Q. What role does this compound play in cross-coupling reactions, and how does its reactivity compare to brominated analogs?
- Methodology :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Iodo derivatives react faster than bromo analogs due to weaker C–I bonds but may require lower temperatures to prevent homocoupling .
- Ullmann Coupling : Employ CuI/1,10-phenanthroline in DMSO at 120°C for biaryl synthesis. Optimize ligand ratios to suppress iodide leaching .
Q. How can conflicting melting point or spectral data for this compound be resolved, and what purity validation methods are recommended?
- Methodology :
- Recrystallization : Purify using ethanol/water mixtures to remove residual iodine or methyl ester hydrolysis products. Compare melting points with literature values (e.g., 95–98°C) .
- X-ray Crystallography : Use SHELXL ( ) for definitive structural confirmation. Refine data with Olex2 or similar software to resolve polymorphism or solvate formation issues .
- DSC/TGA : Perform thermal analysis to identify decomposition events and validate purity (>98%) .
Methodological Best Practices
- Storage & Stability : Store in amber vials under argon at –20°C to prevent photolytic C–I bond cleavage. Conduct periodic FT-IR checks to detect ester degradation .
- Synthetic Scale-Up : For gram-scale reactions, use flow chemistry systems to control exothermic iodination steps and improve yield reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
